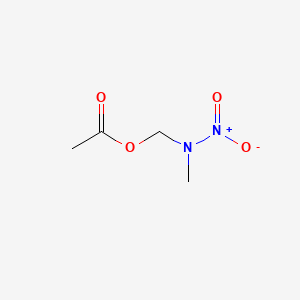

(Methylnitramino)methylacetate

Description

Structure

3D Structure

Properties

CAS No. |

36239-01-7 |

|---|---|

Molecular Formula |

C4H8N2O4 |

Molecular Weight |

148.12 g/mol |

IUPAC Name |

[methyl(nitro)amino]methyl acetate |

InChI |

InChI=1S/C4H8N2O4/c1-4(7)10-3-5(2)6(8)9/h3H2,1-2H3 |

InChI Key |

UYCZVGCFKDEVCK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCN(C)[N+](=O)[O-] |

Origin of Product |

United States |

Significance of Methylnitramino Methylacetate Within Academic Organic Synthesis

Direct scholarly articles detailing the synthesis or application of (Methylnitramino)methylacetate are not prominent in the chemical literature, suggesting it is not a widely studied compound. However, its significance can be inferred by examining the reactivity of its constituent parts and related structures, which are staples of academic organic synthesis.

The molecule can be viewed as a product of the esterification of a (methylnitramino)methanol intermediate. The synthesis of related precursor molecules is documented; for instance, N-methylnitramine undergoes a Mannich reaction with formaldehyde (B43269) to yield 2-nitro-2-azapropanol. researchgate.net This alcohol possesses a reactive hydroxyl group that is a prime candidate for further functionalization, such as esterification with acetic acid or its derivatives to form an acetate (B1210297) ester like this compound.

Furthermore, the synthesis of methyl esters from carboxylic acids is a fundamental transformation in organic chemistry, with numerous established methods ranging from Fischer esterification to the use of reagents like diazomethane or trimethylchlorosilane with methanol (B129727). nih.govlibretexts.orgyoutube.com The "(Methylnitramino)methyl-" moiety can also be considered a functional building block. The synthesis of primary amines from alkyl (halomethyl)carboxylates via the Delépine reaction highlights the utility of halomethyl groups as versatile intermediates for introducing aminomethyl functionalities. organic-chemistry.org By analogy, N-(halomethyl)-N-methylnitramines could serve as potent electrophilic synthons for introducing the (methylnitramino)methyl group into various molecular scaffolds through nucleophilic substitution, making compounds like this compound potential intermediates in the synthesis of more complex molecules.

Structural Classification and Nomenclature Considerations for Methylnitramino Derivatives

Classical Approaches in the Synthesis of this compound

The classical synthesis of this compound, also known as N-(acetoxymethyl)-N-methylnitramine, is not a direct, single-step process but is typically achieved through a two-step sequence involving the formation of a hydroxymethyl intermediate followed by esterification. This route begins with the precursor N-methylnitramine.

The first step is a Mannich-type reaction, specifically a hydroxymethylation, where N-methylnitramine reacts with formaldehyde (B43269). researchgate.net This reaction is typically base-catalyzed, involving the deprotonation of the nitramine to form a nucleophilic anion that subsequently attacks the electrophilic carbonyl carbon of formaldehyde. The product of this initial step is N-(hydroxymethyl)-N-methylnitramine, also referred to as 2-nitro-2-azapropanol. researchgate.net

In the second step, this alcohol intermediate undergoes O-acetylation to yield the final acetate ester. This is a standard esterification reaction, commonly achieved by treating the N-(hydroxymethyl)-N-methylnitramine with an acetylating agent such as acetic anhydride. This process effectively converts the hydroxyl group into an acetate group, completing the synthesis of this compound. While specific yields for this exact sequence are not widely documented in open literature, the general methodology is well-established for the synthesis of N-acetoxymethyl nitramines. researchgate.net

| Step | Reaction Type | Reactants | Key Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Hydroxymethylation | N-methylnitramine, Formaldehyde | Base Catalyst | N-(hydroxymethyl)-N-methylnitramine |

| 2 | Acetylation (Esterification) | N-(hydroxymethyl)-N-methylnitramine | Acetic Anhydride | This compound |

Modern Advancements in Synthetic Routes to this compound

Modern advancements related to this compound have focused less on its direct synthesis and more on its use as a precursor for other functionalized nitramines and on improving the environmental and safety profile of nitramine production in general.

Catalytic Strategies in this compound Synthesis (e.g., TiCl₄-catalyzed chlorodeacetoxylation)

A significant modern development is not in the synthesis of this compound itself, but in its catalytic conversion to other valuable chemical building blocks. A prominent example is the Titanium tetrachloride (TiCl₄)-catalyzed chlorodeacetoxylation of N-(acetoxymethyl)nitramines. rsc.org This process transforms this compound into N-(chloromethyl)-N-methylnitramine.

This reaction provides a simple, mild, and general procedure for preparing diverse N-(chloromethyl)nitramine compounds from readily available N-(acetoxymethyl) precursors like this compound. rsc.org The protocol involves reacting the acetate precursor with thionyl chloride (SOCl₂) in the presence of a catalytic amount of TiCl₄, achieving the conversion in excellent yields. rsc.org This catalytic strategy highlights the utility of this compound as a stable intermediate for accessing more reactive compounds.

| Reaction Type | Substrate | Reagents | Catalyst | Product | Yield |

|---|---|---|---|---|---|

| Chlorodeacetoxylation | This compound | SOCl₂ | TiCl₄ | N-(chloromethyl)-N-methylnitramine | Excellent rsc.org |

Exploration of Green Chemistry Principles in this compound Production

While specific research into green chemistry for the production of this compound is limited, broader trends in the synthesis of nitramines point toward more environmentally benign and safer methodologies. Traditional nitramine synthesis often employs hazardous reagents like highly concentrated nitric acid, leading to safety risks and corrosive waste streams. nih.govmdpi.com

Modern explorations focus on alternative nitrating agents and process technologies. One potential green approach involves the use of dinitrogen pentoxide (N₂O₅) as a powerful yet cleaner nitrating agent, which can operate in less corrosive conditions. researchgate.net Another key area of green chemistry is the adoption of continuous-flow synthesis. This technology can reduce the risks associated with hazardous intermediates by utilizing small reactor volumes and enabling precise control over reaction conditions, which is particularly beneficial for potentially explosive compounds. beilstein-journals.org Applying these principles—such as developing milder acetylation catalysts or implementing flow processes for the hydroxymethylation and acetylation steps—could significantly improve the environmental and safety profile of this compound production.

Mechanistic Investigations of this compound Formation Reactions

The mechanism of formation for this compound is understood to proceed through the two-step pathway outlined in the classical synthesis approach.

The initial hydroxymethylation step begins with the abstraction of the acidic proton from N-methylnitramine by a base. This generates a resonance-stabilized nitraminate anion. This anion then acts as a potent nucleophile, attacking the electrophilic carbon atom of formaldehyde in a nucleophilic addition reaction. Subsequent protonation of the resulting alkoxide yields the N-(hydroxymethyl)-N-methylnitramine intermediate. This type of reaction is foundational in the synthesis of many energetic materials derived from nitramines. researchgate.net

The second step is a classic nucleophilic acyl substitution for the esterification of the alcohol intermediate. The hydroxyl oxygen of N-(hydroxymethyl)-N-methylnitramine attacks one of the carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate anion as a leaving group, resulting in the formation of the final product, this compound, and acetic acid as a byproduct. Studies on the hydrolysis and reactions of more complex acetoxymethyl nitramines support the role of the N-hydroxymethyl derivative as a key active intermediate in these transformations. researchgate.net

Electrophilic and Nucleophilic Reactions of the Nitramine Moiety in this compound

The nitramine group (-N(CH₃)NO₂) in this compound contains multiple reactive sites. The nitrogen atom of the nitro group is electrophilic, while the oxygen atoms are nucleophilic. The adjacent methyl-substituted nitrogen atom also possesses nucleophilic character due to its lone pair of electrons. The presence of the electron-withdrawing nitro group can also render the protons on the adjacent methyl and methylene (B1212753) groups (α-hydrogens) somewhat acidic, allowing for deprotonation under basic conditions to form a conjugate base known as a nitronate. wikipedia.orgnowgonggirlscollege.co.in

Nucleophilic Reactions: Nucleophiles can attack the electrophilic nitrogen of the nitro group. nih.gov Strong bases can also abstract an α-hydrogen, leading to the formation of a nitronate intermediate, which is a key species in reactions like the nitroaldol reaction. wikipedia.org The oxygen atoms of the nitro group can act as nucleophiles, potentially coordinating with Lewis acids.

Electrophilic Reactions: The nitramine itself can act as a nucleophile through the methyl-substituted nitrogen atom. However, the strong electron-withdrawing effect of the nitro group significantly reduces the nucleophilicity of this nitrogen compared to a typical secondary amine. Electrophilic activation of the nitramine can lead to reactions with various carbon-based nucleophiles. frontiersin.org For instance, in the presence of strong acids, the aci-form (nitronic acid) tautomer can be generated, which can then be attacked by electron-rich compounds. frontiersin.org

| Reaction Type | Reagent/Condition | Reactive Site on Nitramine | Potential Product(s) |

| Nucleophilic Attack | Hydroxide (B78521) ions (OH⁻) | Nitrogen of NO₂ group | Replacement of the nitro group nih.gov |

| Deprotonation | Strong Base | α-carbon | Nitronate intermediate wikipedia.org |

| Reduction | Catalytic Hydrogenation (H₂/Pd, Pt) | Nitro group (NO₂) | (Methylamino)methylacetate |

| Reaction with Nitrous Acid | Nitrous Acid (HNO₂) | α-carbon (if primary/secondary) | Nitrolic acids (for primary) nowgonggirlscollege.co.in |

Reactions Involving the Acetate Ester Functionality

The acetate ester group (-COOCH₃) in this compound is susceptible to reactions typical of carboxylate esters, most notably hydrolysis and transesterification. wikipedia.orgscribd.com

Hydrolysis: In the presence of water, the ester can be hydrolyzed to yield acetic acid and (methylnitramino)methanol. This reaction can be catalyzed by either acids or bases. wikipedia.org

Acid-Catalyzed Hydrolysis: This is a reversible, first-order reaction with respect to the ester. wikipedia.orgyoutube.com It proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible, second-order reaction involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon. wikipedia.orgscribd.com

Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) would yield ethyl acetate and (methylnitramino)methanol. scribd.com

| Reaction Type | Reagents | Conditions | Products |

| Acid-Catalyzed Hydrolysis | Water, Strong Acid (e.g., H₂SO₄, HCl) | Elevated Temperature | Acetic acid, (Methylnitramino)methanol wikipedia.orggoogle.com |

| Base-Catalyzed Hydrolysis | Strong Base (e.g., NaOH) | Elevated Temperature | Acetate salt, (Methylnitramino)methanol wikipedia.org |

| Transesterification | Alcohol (R'-OH), Acid or Base Catalyst | Reflux | New ester (CH₃COOR'), (Methylnitramino)methanol scribd.com |

Rearrangement Reactions and Isomerization Pathways of this compound

While specific rearrangement reactions for this compound are not extensively documented, its structure suggests potential for certain intramolecular transformations based on general organic chemistry principles.

Tautomerization: A primary isomerization pathway for nitramines with α-hydrogens is tautomerization to their aci-form, also known as nitronic acid. nowgonggirlscollege.co.in This equilibrium is generally shifted toward the nitro-form but can be influenced by solvent and pH. The resulting nitronic acid is a distinct isomer with different reactivity, notably being a stronger acid than the parent nitro compound. nowgonggirlscollege.co.in

Photochemical Rearrangements: Under photolytic conditions, compounds containing nitro groups can undergo complex rearrangements. The cleavage of the N-N bond could potentially form a nitrene intermediate. bdu.ac.in Highly reactive nitrenes can then undergo various reactions, including insertions into C-H bonds, which would constitute a molecular rearrangement leading to different structural isomers. bdu.ac.in

Investigating Chemical Decomposition Mechanisms of this compound in Controlled Environments

The decomposition of this compound is a complex process involving the breakdown of both the nitramine and ester functionalities. The initial and rate-determining step in the thermal decomposition of many secondary nitramines is the homolytic cleavage of the N-NO₂ bond. epa.govresearchgate.net

Thermal Decomposition: Under thermal stress, the weakest bond, the N-N bond, is expected to cleave first. researchgate.net

Primary Step: Homolysis of the N-NO₂ bond to produce a (methylamino)methylacetate radical and a nitrogen dioxide (NO₂) radical. The activation energy for this primary reaction in similar secondary nitramines typically falls within the range of 159–175 kJ/mol. researchgate.net

Secondary Reactions: The highly reactive radical species generated in the initial step undergo a cascade of further reactions. The nitrogen dioxide can act as an oxidant. The organic radical can undergo further fragmentation, potentially at the ester linkage or through C-N bond cleavage.

An alternative, competing pathway could involve the pyrolysis of the ester functional group, similar to the decomposition of methyl acetate itself, which primarily yields methanol (B129727) and ketene. ufl.edu However, the lower bond dissociation energy of the N-NO₂ bond suggests that nitramine decomposition is the more likely initial pathway at lower temperatures.

| Decomposition Stage | Proposed Mechanism | Key Intermediates / Products |

| Initiation | Homolytic cleavage of the N-NO₂ bond researchgate.net | (Methylamino)methylacetate radical, Nitrogen dioxide (NO₂) |

| Propagation/Secondary Reactions | Radical fragmentation, Hydrogen abstraction | Formaldehyde, Methyl radical, CO₂, NO, N₂O nih.govufl.edu |

| Ester Pyrolysis (Competing Pathway) | Intramolecular elimination | Methanol, Ketene ufl.edu |

Derivatization and Analogous Compound Synthesis from Methylnitramino Methylacetate

Synthesis of Substituted (Methylnitramino)methylacetate Analogues

The synthesis of compounds analogous to this compound can be conceptualized through the formation of a core (methylnitramino)alkyl structure followed by modification or esterification. A key precursor in the synthesis of related energetic compounds is 2-nitro-2-azapropanol, which can be synthesized via the Mannich reaction of N-methylnitramine with formaldehyde (B43269) researchgate.net.

Once an alcohol precursor like 2-nitro-2-azapropanol is obtained, standard esterification methods can be employed to introduce the acetate (B1210297) or other carboxylate groups. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method for synthesizing esters researchgate.net. Alternatively, for sensitive substrates, milder methods such as reaction with an acid chloride or anhydride in the presence of a non-nucleophilic base can be used.

The synthesis of various analogues can be achieved by modifying the starting materials. For example, using different aldehydes in the initial Mannich-type reaction with N-methylnitramine would lead to a variety of substituted (methylnitramino)alkanols. These can then be esterified with different carboxylic acids to produce a wide range of "(Methylnitramino)alkyl carboxylate" analogues.

Another approach to synthesizing analogues involves the introduction of the methylnitramino group onto a pre-existing molecular scaffold. For instance, methylaminolysis of suitable heterocyclic precursors followed by nitration has been used to synthesize methylnitramino-substituted pyridines and triazines. This highlights a strategy where the core structure is built first, and the methylnitramino group is introduced in a later step.

A summary of potential synthetic pathways to analogues is presented in Table 1.

| Precursor 1 | Precursor 2 | Reaction Type | Intermediate/Product |

| N-methylnitramine | Formaldehyde | Mannich Reaction | 2-Nitro-2-azapropanol |

| 2-Nitro-2-azapropanol | Acetic Acid | Fischer Esterification | 2-Nitro-2-azapropyl acetate |

| Substituted Aldehyde | N-methylnitramine | Mannich Reaction | Substituted (Methylnitramino)alkanol |

| (Methylnitramino)alkanol | Carboxylic Acid | Esterification | Substituted (Methylnitramino)alkyl ester |

Functionalization Strategies for Structural Modification of this compound

Structural modification of this compound and its analogues can be undertaken to alter their chemical and physical properties. These modifications can be categorized into transformations of the ester group and modifications of the nitramine moiety or its adjoining alkyl chain.

Ester Group Transformations:

Transesterification: The acetate group can be exchanged for other ester groups by transesterification. This reaction is typically catalyzed by an acid or base and involves reacting the methylacetate analogue with a different alcohol. This allows for the introduction of longer alkyl chains, functionalized alkyl groups, or aromatic moieties.

Hydrolysis and Re-esterification: The ester can be hydrolyzed to the corresponding (methylnitramino)alkanol. This alcohol is a versatile intermediate that can be re-esterified with a wide variety of carboxylic acids, providing access to a large library of analogues.

Reduction: The ester functionality can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride. This would yield a diol, which could then be further functionalized.

Modifications of the Nitramine and Alkyl Backbone:

The nitramine group itself is relatively stable to many organic transformations. However, the adjacent alkyl chain can be a site for functionalization, provided the reaction conditions are compatible with the energetic nitramine group. If the alkyl chain contains reactive sites, such as double bonds or other functional groups introduced during the synthesis of the analogues, these can be targeted for further modification. For example, a hydroxyl group on the alkyl chain could be converted to a leaving group and substituted with other functionalities like azides or other nitro groups to enhance the energetic properties of the molecule.

Structure-Reactivity Relationships within this compound Derivatives

The relationship between the molecular structure of this compound derivatives and their reactivity is of primary importance, particularly in the context of energetic materials. The introduction of different functional groups can significantly impact properties such as thermal stability, density, and sensitivity to initiation.

Influence of the Ester Group:

The nature of the R-group in the ester functionality (R-COO-CH2-N(CH3)NO2) can influence the molecule's physical state and energetic performance.

Chain Length: Increasing the length of the alkyl chain in the ester group generally leads to a decrease in density and an increase in the carbon content, which can negatively affect the oxygen balance of the molecule.

Energetic Groups: Incorporating explosophoric groups (e.g., -NO2, -N3) into the ester side chain can increase the energy density and improve the oxygen balance. For example, esterification of the (methylnitramino)alkanol with a nitro-substituted carboxylic acid would result in a more powerful energetic material.

A hypothetical comparison of properties for different ester derivatives is shown in Table 2.

| Ester Side Chain (R in R-COO-) | Expected Impact on Density | Expected Impact on Oxygen Balance |

| -CH3 (Acetate) | Baseline | Baseline |

| -CH2CH2CH3 (Butyrate) | Decrease | More Negative |

| -CH2NO2 (Nitroacetate) | Increase | More Positive |

| -CH2N3 (Azidoacetate) | Increase | Variable |

Influence of Substituents on the Alkyl Backbone:

Modifications to the alkyl chain connecting the ester and the nitramine group also play a crucial role. The presence of additional energetic groups, such as further nitramino or nitro groups, on this backbone would be expected to increase the compound's energetic output. However, the accumulation of such groups can also lead to increased sensitivity and decreased thermal stability. The steric and electronic effects of these substituents will influence the reactivity of the molecule, including its decomposition pathways. For instance, the introduction of bulky groups near the nitramine functionality may sterically hinder intermolecular interactions, which can affect the crystal packing density and, consequently, the detonation performance.

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For "(Methylnitramino)methylacetate," a complete NMR analysis would involve the acquisition of proton (¹H) and carbon-13 (¹³C) spectra.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the methyl protons of the acetate (B1210297) group, the methylene (B1212753) protons adjacent to the nitramino group, and the methyl protons of the methylnitramino moiety. The chemical shifts (δ) of these protons would provide information about their local electronic environments. Furthermore, spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, and the coupling constants (J) would offer insights into the dihedral angles between these protons. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be utilized to establish connectivity between protons and carbons within the molecule, confirming the structural assignment.

A hypothetical ¹³C NMR spectrum would display signals for each unique carbon atom in "this compound," including the carbonyl carbon of the ester, the methylene carbon, and the two methyl carbons. The chemical shifts of these signals would be indicative of their hybridization and the nature of their neighboring atoms.

Table 1: Hypothetical ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| O-CH ₃ | - | Singlet | - |

| N-CH ₂-O | - | Singlet | - |

| N-CH ₃ | - | Singlet | - |

No experimental data is available in the public domain.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C =O | - |

| O-C H₃ | - |

| N-C H₂-O | - |

| N-C H₃ | - |

No experimental data is available in the public domain.

Advanced Infrared and Raman Spectroscopic Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For "this compound," IR and Raman spectra would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the ester, the nitro group (NO₂), and the various C-H, C-O, and C-N bonds.

Table 3: Hypothetical Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretch | - |

| NO₂ | Asymmetric Stretch | - |

| NO₂ | Symmetric Stretch | - |

| C-H (sp³) | Stretch | - |

| C-O | Stretch | - |

No experimental data is available in the public domain.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. In the mass spectrum of "this compound," the molecular ion peak (M⁺) would provide the exact molecular weight.

Electron ionization (EI) would likely lead to characteristic fragmentation pathways. Cleavage of the ester group could result in the formation of an acylium ion. The loss of the nitro group or other small neutral molecules would also be expected. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the parent ion and its fragments with high accuracy. A detailed analysis of the fragmentation pattern would help to confirm the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Structure Determination of this compound

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | - |

| Space Group | - |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| Volume (ų) | - |

| Z | - |

No experimental data is available in the public domain.

Computational Chemistry and Theoretical Investigations of Methylnitramino Methylacetate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding in nitramino compounds. These methods, particularly Density Functional Theory (DFT), are widely used to investigate the geometric parameters, charge distributions, and molecular orbitals of these energetic materials. mdpi.comresearchgate.net

Key insights from quantum chemical calculations on nitramino compounds include:

Bond Lengths and Angles: Theoretical calculations provide precise values for bond lengths and angles, which are crucial for understanding the molecular geometry. For many nitramines, the N-NO₂ bond is identified as one of the weakest bonds, making it a potential trigger for decomposition. researchgate.net

Charge Distribution: The distribution of atomic charges, often calculated using methods like Natural Bond Orbital (NBO) analysis, reveals the polar nature of the nitramino group. The oxygen atoms of the nitro group typically carry significant negative charges, while the nitrogen atoms are more positive. mdpi.com This charge separation influences intermolecular interactions and the molecule's reactivity.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of a molecule's reactivity. For nitramines, the HOMO is often localized on the amine nitrogen, while the LUMO is centered on the nitro group. The HOMO-LUMO energy gap is a critical parameter for assessing the kinetic stability of the molecule; a smaller gap generally indicates higher reactivity. mdpi.comnih.gov

Interactive Data Table: Calculated Electronic Properties of Representative Nitramines

| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Dimethylnitramine | DFT/B3LYP | -8.5 | -1.2 | 7.3 |

| RDX | DFT/B3LYP | -8.2 | -1.5 | 6.7 |

| HMX | DFT/B3LYP | -8.1 | -1.6 | 6.5 |

Reaction Pathway Modeling and Transition State Analysis of (Methylnitramino)methylacetate Reactions

Computational chemistry is a powerful tool for elucidating the reaction mechanisms of nitramine compounds, including their decomposition pathways. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. nih.gov This information is vital for understanding the kinetics and thermodynamics of decomposition, which is central to the safety and performance of energetic materials.

The initial step in the thermal decomposition of many nitramines is the homolytic cleavage of the N-NO₂ bond. acs.orgdtic.mil Theoretical calculations can determine the bond dissociation energy (BDE) for this and other bonds in the molecule. The bond with the lowest BDE is often considered the "trigger linkage" for decomposition. icm.edu.plresearchgate.net

Transition state theory, combined with quantum chemical calculations, allows for the determination of activation energies and reaction rates. For example, computational studies have explored various decomposition channels for well-known nitramines like RDX and HMX, including N-NO₂ bond fission, C-N bond cleavage, and concerted ring-opening mechanisms. nih.govdtic.mil These studies help to build detailed chemical kinetic models for predicting the behavior of these materials under different conditions. acs.org

For a molecule like this compound, theoretical modeling could investigate:

Unimolecular Decomposition: The initial steps of thermal decomposition, likely involving the cleavage of the N-NO₂ bond or potentially the C-O bond in the acetate (B1210297) group.

Hydrolysis: The reaction with water, which could involve nucleophilic attack at the carbonyl carbon of the acetate group or at the nitrogen of the nitro group.

Radical Reactions: Interactions with radicals such as OH and H, which are important in combustion and atmospheric chemistry.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of nitramino compounds play a significant role in their properties. Conformational analysis aims to identify the stable geometries (conformers) of a molecule and the energy barriers between them. For acyclic nitramines, rotation around the N-N and C-N bonds can lead to different conformers with varying stabilities. core.ac.uk Ab initio and DFT methods are used to calculate the energies of these conformers and the transition states connecting them. core.ac.uk

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can model the vibrations, rotations, and translations of molecules. For energetic materials, MD simulations are used to investigate:

Condensed-Phase Behavior: The structure and dynamics of the material in its solid or liquid state. This is crucial for understanding properties like crystal density and intermolecular interactions, which strongly influence detonation performance. at.ua

Shock Sensitivity: The response of the material to a shock wave. MD simulations can model the initial chemical events that lead to detonation, providing insights into the mechanisms of initiation.

Thermal Decomposition in the Condensed Phase: The decomposition mechanisms in a realistic environment, where intermolecular interactions can play a significant role.

For this compound, conformational analysis would be important to determine the preferred orientation of the methylnitramino and methylacetate groups relative to each other. MD simulations could then be used to study its behavior in a condensed phase, providing insights into its density, stability, and potential as an energetic material.

Theoretical Predictions of Reactivity Descriptors and Energetic Stability

A major goal of computational chemistry in the study of energetic materials is the prediction of their performance and stability. A variety of theoretical descriptors have been developed for this purpose.

Reactivity Descriptors:

HOMO-LUMO Gap: As mentioned earlier, the energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. mdpi.com

Molecular Electrostatic Potential (MESP): The MESP maps the electrostatic potential onto the electron density surface of a molecule. It helps to identify regions that are susceptible to electrophilic or nucleophilic attack. For nitramines, the negative potential is typically located over the oxygen atoms of the nitro group, while positive potential is found near the amine protons.

Bond Dissociation Energy (BDE): The BDE of the weakest bond is a critical parameter for predicting the thermal stability of an energetic material. icm.edu.plresearchgate.net

Energetic Stability and Performance:

Heat of Formation (HOF): The HOF is a fundamental thermodynamic property that is essential for calculating the energy release during decomposition. Quantum chemical methods, such as G3 and G4 theory, can be used to accurately calculate gas-phase HOFs. acs.orgresearchgate.net

Crystal Density: The density of the material in its solid state is a critical factor in determining its detonation performance. Computational methods are being developed to predict the crystal structure and density of energetic materials. researchgate.netsciforum.net

Detonation Velocity and Pressure: Using the calculated HOF and crystal density, empirical and theoretical models can be used to predict the detonation velocity and pressure, which are key measures of an explosive's performance. acs.orgderpharmachemica.com

Interactive Data Table: Predicted Energetic Properties of Nitramine Compounds

| Compound | Calculated Density (g/cm³) | Calculated Heat of Formation (kJ/mol) | Predicted Detonation Velocity (km/s) |

| RDX | 1.82 | 65.3 | 8.75 |

| HMX | 1.91 | 74.9 | 9.10 |

| CL-20 | 2.04 | 229.3 | 9.65 |

By applying these computational methodologies to this compound, it would be possible to theoretically assess its potential as an energetic material, predict its stability and sensitivity, and gain a fundamental understanding of its chemical behavior.

Role of Methylnitramino Methylacetate As a Precursor in Complex Organic Molecule Synthesis

Applications in Multi-Step Total Synthesis Strategies

There is no documented evidence in the reviewed literature of (Methylnitramino)methylacetate being utilized as a key intermediate or starting material in the total synthesis of complex natural products or other target molecules.

Utility as a Building Block for Nitrogen-Rich Scaffolds

While the development of nitrogen-rich scaffolds is a significant area of chemical research, there are no specific reports detailing the use of this compound as a foundational component for constructing such frameworks.

Strategies for Incorporation of the this compound Moiety into Diverse Molecular Architectures

Methodologies for the specific incorporation of the this compound functional group into larger, more complex molecular structures have not been described in the available scientific literature.

Future Research Directions and Unexplored Avenues for Methylnitramino Methylacetate

Exploration of Novel Synthetic Methodologies

The development of efficient, safe, and scalable synthetic routes is a primary objective in the study of any new energetic material. army.mil For (Methylnitramino)methylacetate, future research could focus on several innovative approaches that move beyond traditional nitration techniques, which often involve harsh acidic conditions. serdp-estcp.mil

One promising avenue is the exploration of nitrodesilylation reactions. lsbu.ac.ukcore.ac.uk This method utilizes dinitrogen pentoxide (N₂O₅) in an inert solvent to cleave a silicon-nitrogen bond in a precursor silylamine, forming the nitramine group cleanly and in good yield. core.ac.uk A hypothetical synthetic pathway could involve the initial preparation of a silylated precursor, N-methyl-N-(trimethylsilyl)aminomethylacetate, followed by nitrodesilylation. This approach could offer a milder alternative to conventional methods and minimize acidic waste streams. serdp-estcp.milcore.ac.uk

Another area of investigation could be the direct N-nitration of a suitable precursor like methyl N-methylglycinate. While direct nitration can be challenging, research into advanced nitrating agents and catalyst systems could yield a viable pathway. nih.gov For instance, the use of nitronium tetrafluoroborate (B81430) (NO₂BF₄) or the development of novel phase-transfer catalysis conditions could improve selectivity and yield. lsbu.ac.uk

Furthermore, modifying existing methods for synthesizing related compounds, such as the process for producing methylnitramine (B8797346) from the nitration of dimethylurea followed by hydrolysis, could be adapted. dtic.mil Research could focus on a multi-step synthesis starting from readily available precursors, potentially involving the protection of the ester group during the nitration step, followed by deprotection.

A comparative analysis of these potential synthetic routes could be a key research focus, with the goal of identifying the most efficient, environmentally benign, and scalable process for the production of this compound.

| Potential Synthetic Route | Key Reagents | Potential Advantages |

| Nitrodesilylation | N-methyl-N-(trimethylsilyl)aminomethylacetate, N₂O₅ | Milder reaction conditions, reduced acidic waste. core.ac.uk |

| Direct N-Nitration | Methyl N-methylglycinate, advanced nitrating agent (e.g., NO₂BF₄) | Potentially more direct route. |

| Modified Existing Methods | Derivatives of dimethylurea, mixed acids | Based on established industrial processes. dtic.mil |

Discovery of Unanticipated Reactivity Patterns and Chemical Transformations

The bifunctional nature of this compound, containing both an energetic nitramine group and a reactive ester moiety, suggests a rich and potentially complex reactivity profile that warrants thorough investigation.

Future research should explore the hydrolysis of the methyl ester group under both acidic and basic conditions. The presence of the electron-withdrawing methylnitramino group could significantly influence the rate and mechanism of this hydrolysis compared to simple alkyl acetates. This could lead to the formation of the corresponding carboxylic acid, (methylnitramino)acetic acid, a potentially new energetic compound in its own right with different solubility and reactivity characteristics.

The reactivity of the N-N bond in the nitramine functional group is another critical area for exploration. Nitramines can undergo photolysis through the homolytic scission of the N-NO₂ bond, producing amino radicals and nitrogen dioxide. acs.org Investigating the photochemical behavior of this compound could reveal novel degradation pathways or opportunities for photo-initiated reactions. Additionally, the reduction of the nitramine group to the corresponding hydrazine (B178648) or amine would be a significant transformation to study, potentially yielding new classes of compounds with different energetic or coordination properties. whiterose.ac.uk

Furthermore, the acidic nature of the proton on the nitrogen atom in primary nitramines like methylnitramine allows for the formation of various salts. researchgate.net Although this compound is a secondary nitramine, the influence of the ester group on the acidity of adjacent C-H bonds could lead to unexpected reactivity, such as the potential for deprotonation and subsequent reaction with electrophiles. The Mannich reaction, a known transformation for primary nitramines, could also be explored with this compound. nih.govresearchgate.net

Advanced Computational Studies on Theoretical Energetic Decomposition Pathways

Computational chemistry offers a powerful tool for predicting the properties and decomposition mechanisms of energetic materials, providing insights that can guide experimental work and enhance safety. nih.govresearchgate.net For this compound, advanced computational studies would be invaluable in understanding its potential as an energetic material.

Density Functional Theory (DFT) calculations could be employed to determine the optimized molecular geometry, heat of formation, and vibrational frequencies of the molecule. researchgate.netmdpi.com These fundamental properties are crucial for subsequent predictions of energetic performance, such as detonation velocity and pressure, using established methods like the Kamlet-Jacobs equations. mdpi.com

A key focus of computational research would be to elucidate the initial steps of thermal decomposition. For many nitramines, the primary decomposition pathway is the homolytic cleavage of the N-NO₂ bond. huji.ac.ilnih.gov However, the presence of the methylacetate group introduces the possibility of alternative or competing initial decomposition steps, such as intramolecular hydrogen transfer or reactions involving the ester functionality. huji.ac.il Quantum-chemical modeling can be used to calculate the activation barriers for these different pathways, identifying the most likely initial reaction in the decomposition process. nih.govnih.gov

Reactive molecular dynamics simulations, using force fields like ReaxFF, could provide a more dynamic picture of the decomposition process in the condensed phase, simulating the complex interplay between unimolecular and bimolecular reactions under high temperature and pressure. huji.ac.ilacs.org These simulations can help to identify the key radical species formed during decomposition and the subsequent reaction pathways that lead to the final gaseous products. ucf.edu

| Computational Method | Research Focus | Predicted Properties |

| Density Functional Theory (DFT) | Molecular geometry, heat of formation, vibrational frequencies. researchgate.netmdpi.com | Detonation velocity, detonation pressure. mdpi.com |

| Quantum-Chemical Modeling | Activation barriers of decomposition pathways. nih.govnih.gov | Identification of the primary decomposition mechanism. |

| Reactive Molecular Dynamics (ReaxFF) | Condensed-phase decomposition under extreme conditions. huji.ac.ilacs.org | Dynamic reaction pathways, key radical intermediates. |

Potential for Integration into Supramolecular Assemblies or Advanced Materials Research Precursors

The unique combination of a polar, energetic nitramine group and a flexible ester linkage in this compound suggests its potential as a building block for more complex molecular architectures and advanced materials.

In the realm of supramolecular chemistry, the ability of the nitramine and ester groups to participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, could be exploited. Research could explore the co-crystallization of this compound with other molecules to form novel supramolecular assemblies with tailored properties. The study of these assemblies could lead to new energetic materials with controlled sensitivities or specific crystal structures.

Furthermore, this compound could serve as a precursor for the synthesis of energetic polymers. nih.gov The ester functionality could be hydrolyzed to the carboxylic acid, which could then be used as a monomer in polymerization reactions to create polyesters or polyamides with nitramine groups pendant to the polymer backbone. google.comresearchgate.net Such polymers could find applications as energetic binders in propellant and explosive formulations, potentially offering improved performance and thermal stability compared to existing materials. nih.govnih.gov

The development of energetic plasticizers is another area where derivatives of this compound could be valuable. nih.govtechlinkcenter.org By modifying the methyl ester to a longer, more flexible alkyl chain, it may be possible to create energetic plasticizers that can be incorporated into polymer-bonded explosives to improve their mechanical properties without sacrificing energetic output.

The exploration of these avenues could lead to the development of a new generation of advanced energetic materials with enhanced performance, improved safety characteristics, and tailored physical properties.

Q & A

Basic: What are the standard laboratory methods for synthesizing methyl acetate?

Answer:

Methyl acetate is typically synthesized via acid-catalyzed esterification of acetic acid with methanol. Key steps include:

- Reaction Setup : Use concentrated sulfuric acid (H₂SO₄) as a catalyst, with stoichiometric ratios of acetic acid and methanol under reflux conditions .

- Purification : Reactive distillation is employed to separate methyl acetate from the reaction mixture, leveraging its lower boiling point (57°C) compared to methanol (64.7°C) and acetic acid (118°C) .

- Quality Control : Monitor reaction progress using gas chromatography (GC) to detect unreacted starting materials and byproducts .

Basic: How is the purity and structural integrity of synthesized methyl acetate verified?

Answer:

Researchers use a combination of analytical techniques:

- GC-MS : Quantifies volatile impurities (e.g., residual methanol) and confirms molecular weight (74.08 g/mol) .

- FTIR Spectroscopy : Identifies characteristic carbonyl (C=O) stretches at ~1721 cm⁻¹ and ester (C-O) vibrations at ~1223 cm⁻¹ .

- NMR Spectroscopy : Validates proton environments (e.g., methyl groups at δ 2.1 ppm for acetate and δ 3.6 ppm for methoxy) .

Advanced: How can contradictions in kinetic data for methyl acetate hydrolysis be resolved?

Answer:

Contradictions often arise from variations in experimental conditions:

- Controlled Variables : Maintain consistent HCl concentration (0.1–1.0 M), temperature (25–50°C), and solvent polarity .

- Reproducibility : Use standardized protocols for sampling intervals and titration methods (e.g., NaOH back-titration) .

- Statistical Analysis : Apply nonlinear regression to reconcile discrepancies between pseudo-first-order and second-order rate constants .

Advanced: How do computational models improve reactive distillation column design for methyl acetate production?

Answer:

- HETP Calculations : The Billet-Nicolae (BN) method predicts height equivalent to a theoretical plate (HETP) for random packings (e.g., Raschig rings), optimizing column efficiency .

- ASPEN Plus Simulations : Model vapor-liquid equilibrium (VLE) data to predict separation efficiency under varying pressures and feed compositions .

Advanced: What methodologies analyze solvent effects on esterification equilibria in ionic liquids?

Answer:

- Ionic Liquid Screening : Test acidic ionic liquids (e.g., EMIMOAc) for their ability to stabilize transition states and shift equilibria toward methyl acetate .

- pKa Correlation : Compare acid strengths (e.g., camphorsulfonic acid vs. citric acid) and their miscibility with ionic liquids using GC-MS .

Basic: What are key considerations in designing a kinetic study for methyl acetate hydrolysis?

Answer:

- Variable Control : Fix temperature (±0.1°C) and use buffer solutions to maintain constant pH .

- Sampling Protocol : Collect aliquots at precise intervals (e.g., every 5 minutes) to track ester concentration decay .

- Data Interpretation : Use integrated rate laws to distinguish between acid-catalyzed and uncatalyzed pathways .

Advanced: How do pressure and isotopic substitution affect phase behavior in methyl acetate-polymer systems?

Answer:

- High-Pressure Studies : At pressures >1 bar, methyl acetate transitions from a "poor" to "theta" solvent in polystyrene solutions, altering phase separation dynamics .

- Deuterium Labeling : Isotopic substitution (e.g., D₂O) reveals solvent quality dependence on H-bonding interactions in polymer-solvent systems .

Basic: What safety protocols are critical when handling methyl acetate?

Answer:

- Ventilation : Use fume hoods to mitigate inhalation risks (TLV: 200 ppm) .

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Storage : Keep anhydrous methyl acetate in flame-resistant cabinets away from oxidizers .

Advanced: How are side reactions minimized during transesterification of methyl acetate?

Answer:

- Catalyst Optimization : Use solid acid catalysts (e.g., NKC-9) to reduce hydrolysis side reactions and enhance selectivity .

- Process Integration : Combine reactive distillation with pervaporation to remove water and shift equilibrium toward desired products .

Basic: How is vapor-liquid equilibrium (VLE) data applied to methyl acetate separation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.